molecular formula C21H22N2O5S B11225494 {3-[(4-Ethoxyphenyl)amino]-1,1-dioxido-1-benzothiophen-2-yl}(morpholin-4-yl)methanone

{3-[(4-Ethoxyphenyl)amino]-1,1-dioxido-1-benzothiophen-2-yl}(morpholin-4-yl)methanone

Cat. No.: B11225494
M. Wt: 414.5 g/mol
InChI Key: MMTJCHWURRLVDW-UHFFFAOYSA-N
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Description

3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyaniline group, a morpholinocarbonyl group, and a benzothiophene core. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the ethoxyaniline and morpholinocarbonyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The ethoxyaniline and morpholinocarbonyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiophene derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE stands out due to its unique combination of functional groups and the benzothiophene core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

[3-(4-ethoxyanilino)-1,1-dioxo-1-benzothiophen-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H22N2O5S/c1-2-28-16-9-7-15(8-10-16)22-19-17-5-3-4-6-18(17)29(25,26)20(19)21(24)23-11-13-27-14-12-23/h3-10,22H,2,11-14H2,1H3

InChI Key

MMTJCHWURRLVDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4

Origin of Product

United States

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